(S)-2-methylpiperidine-2-carboxylic acid hydrochloride

Description

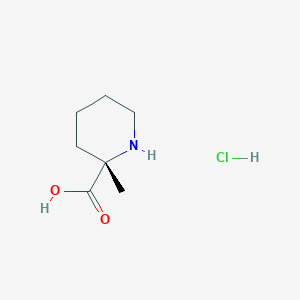

(S)-2-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a methyl group at the 2-position of the piperidine ring and a carboxylic acid moiety, which is protonated as a hydrochloride salt. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol (). The (S)-configuration confers stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules.

Properties

IUPAC Name |

(2S)-2-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPMNONXCCODR-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-2-methylpiperidine, which can be obtained through the reduction of (S)-2-methylpyridine.

Carboxylation: The next step involves the carboxylation of (S)-2-methylpiperidine to form (S)-2-methylpiperidine-2-carboxylic acid. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Methylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Note: CAS 51814-46-1 corresponds to the free acid form; the hydrochloride salt may have a distinct CAS number.

Key Structural Differences and Implications

- Substituent Position: C2 vs. C6 Methylation: The methyl group at C2 in the target compound induces steric hindrance near the carboxylic acid, affecting receptor binding. In contrast, 6-methylpiperidine-2-carboxylic acid (CAS 99571-58-1) shows reduced steric interference but lower solubility due to the non-polar methyl group at C6 . Ethyl vs.

Functional Groups :

- Ester vs. Carboxylic Acid : Methyl (S)-piperidine-2-carboxylate hydrochloride (CAS 18650-39-0) serves as a prodrug or synthetic intermediate, whereas the carboxylic acid form is more reactive in salt formation .

- Hydroxy Group : (2S,3S)-3-Hydroxy-2-piperidinecarboxylic acid hydrochloride (CAS 871125-64-3) exhibits improved solubility and hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites .

Biological Activity

(S)-2-methylpiperidine-2-carboxylic acid hydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Overview of the Compound

- Chemical Structure : this compound is characterized by a piperidine ring with a carboxylic acid functional group and a methyl substituent.

- Molecular Formula : C7H14ClN

- Molecular Weight : 161.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can lead to altered metabolic pathways in cells. For instance, it may modulate the activity of enzymes involved in neurotransmitter metabolism.

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, influencing physiological responses such as pain perception and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. Experimental data show that this compound can scavenge free radicals effectively .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| (S)-2-Methylpiperidine-2-carboxylic acid | Moderate | High | Effective against multiple bacterial strains |

| 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole | High | Moderate | Known for enzyme inhibition |

| 2-(Methylamino)methylphenol hydrochloride | Low | Low | Limited biological activity |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent . -

Antioxidant Activity Assessment :

In another investigation, the antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated an IC50 value of 25 µg/mL, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid . -

Neuroprotective Effects :

A recent study assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results suggested that the compound could significantly reduce cell death and promote cell survival through its antioxidant mechanisms .

Q & A

Q. What synthetic strategies are effective for producing (S)-2-methylpiperidine-2-carboxylic acid hydrochloride while preserving stereochemical integrity?

- Methodological Answer: Synthesis typically involves ring-closing reactions of appropriately substituted precursors or carboxylation of piperidine derivatives. For example, stereocontrol can be achieved using chiral auxiliaries or asymmetric catalysis. Acidic conditions (e.g., HCl) are critical for stabilizing intermediates and forming the hydrochloride salt . Reaction parameters such as temperature and pH must be tightly controlled to minimize racemization. Comparative studies with structurally analogous compounds (e.g., pyrrolidine derivatives) suggest that slow addition of acid during salt formation improves yield and enantiomeric excess .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR can confirm structural integrity, but overlapping signals may require 2D techniques (e.g., COSY, HSQC) .

- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., amylose- or cellulose-based columns) are essential for enantiomeric purity assessment .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula and detects impurities .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer:

- Storage: Store in airtight containers under inert gas (e.g., argon) at room temperature, away from moisture and oxidizers .

- Handling: Use personal protective equipment (PPE) to avoid dermal/ocular exposure. Incompatible with strong bases (risk of free amine formation) and oxidizing agents (risk of decomposition into toxic gases like HCl or NO) .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of this compound under acidic or basic conditions?

- Methodological Answer:

- Acidic Conditions: Use dilute HCl at reduced temperatures (<0°C) to protonate intermediates without inducing ring-opening side reactions.

- Basic Conditions: Avoid prolonged exposure to high pH; employ transient protection of the amine group (e.g., Boc or Fmoc protection) .

- Monitoring: Real-time chiral HPLC analysis during synthesis helps identify racemization thresholds .

Q. What pharmacological advantages does the hydrochloride salt form offer compared to the free base of (S)-2-methylpiperidine-2-carboxylic acid?

- Methodological Answer: The hydrochloride salt enhances aqueous solubility, improving bioavailability in in vitro and in vivo models. Comparative dissolution studies with analogous compounds (e.g., pyrrolidine hydrochlorides) show a 3–5-fold increase in solubility at physiological pH . However, salt formation may alter receptor binding kinetics, necessitating dose adjustments in pharmacokinetic studies .

Q. What spectroscopic or chromatographic challenges arise when characterizing this compound, and how can they be resolved?

- Methodological Answer:

- NMR Challenges: Overlapping signals from the piperidine ring and methyl group can obscure structural confirmation. Use -DEPT or NOESY to resolve stereochemical assignments .

- HPLC Challenges: Column degradation due to chloride ions can reduce resolution. Pre-saturate mobile phases with NaCl or use chloride-resistant columns (e.g., Zorbax SB-C18) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.